molecular formula C8H11ClN2O3 B6160282 1-(5-methoxy-2-nitrophenyl)methanamine hydrochloride CAS No. 67567-36-6

1-(5-methoxy-2-nitrophenyl)methanamine hydrochloride

Cat. No. B6160282
CAS RN: 67567-36-6
M. Wt: 218.6
InChI Key:
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Description

1-(5-Methoxy-2-nitrophenyl)methanamine hydrochloride (MNMH) is an organic compound with a variety of potential applications in research and laboratory experiments. MNMH is a crystalline solid at room temperature and has a molecular weight of 191.58 g/mol. It is soluble in water, methanol, ethanol, and other organic solvents. MNMH is a derivative of aniline and is an important intermediate in the synthesis of a variety of compounds.

Scientific Research Applications

1-(5-methoxy-2-nitrophenyl)methanamine hydrochloride has been used in a variety of scientific research applications, including drug synthesis, organic synthesis, and as a reagent in analytical chemistry. 1-(5-methoxy-2-nitrophenyl)methanamine hydrochloride has also been used as an intermediate in the synthesis of various compounds, such as β-blockers, anti-inflammatory drugs, and anticancer drugs. Additionally, 1-(5-methoxy-2-nitrophenyl)methanamine hydrochloride has been used in the synthesis of a variety of other compounds, including dyes, fragrances, and other organic compounds.

Mechanism of Action

1-(5-methoxy-2-nitrophenyl)methanamine hydrochloride acts as a proton donor in the acid-catalyzed condensation reaction between aniline and nitromethane. The reaction occurs through a nucleophilic substitution reaction, in which the proton on the nitrogen atom of the aniline is replaced by the nitro group of the nitromethane. The reaction is driven by the formation of the more stable product, 1-(5-methoxy-2-nitrophenyl)methanamine hydrochloride.
Biochemical and Physiological Effects
1-(5-methoxy-2-nitrophenyl)methanamine hydrochloride has not been studied extensively for its potential biochemical or physiological effects in humans. However, 1-(5-methoxy-2-nitrophenyl)methanamine hydrochloride has been used as an intermediate in the synthesis of various drugs, and these drugs have been studied for their potential biochemical and physiological effects. Therefore, it is possible that 1-(5-methoxy-2-nitrophenyl)methanamine hydrochloride may have similar effects as the drugs it is used to synthesize.

Advantages and Limitations for Lab Experiments

1-(5-methoxy-2-nitrophenyl)methanamine hydrochloride is an inexpensive and readily available reagent for use in laboratory experiments. It is relatively easy to synthesize and is soluble in a variety of solvents. However, 1-(5-methoxy-2-nitrophenyl)methanamine hydrochloride is a highly reactive compound and can be hazardous if mishandled. Therefore, it is important to take appropriate safety precautions when working with 1-(5-methoxy-2-nitrophenyl)methanamine hydrochloride in the laboratory.

Future Directions

1-(5-methoxy-2-nitrophenyl)methanamine hydrochloride has potential applications in a variety of areas, including drug synthesis, organic synthesis, and analytical chemistry. Additionally, 1-(5-methoxy-2-nitrophenyl)methanamine hydrochloride could be used as a reagent in the synthesis of new compounds, such as dyes, fragrances, and other organic compounds. Furthermore, 1-(5-methoxy-2-nitrophenyl)methanamine hydrochloride could be studied for its potential biochemical and physiological effects in humans, as well as its potential applications as an intermediate in the synthesis of drugs. Finally, 1-(5-methoxy-2-nitrophenyl)methanamine hydrochloride could be further studied for its potential applications in other areas, such as materials science and nanotechnology.

Synthesis Methods

1-(5-methoxy-2-nitrophenyl)methanamine hydrochloride can be synthesized from aniline and nitromethane using an acid-catalyzed condensation reaction. The reaction is carried out in a mixture of aniline and nitromethane with sulfuric acid as the catalyst at temperatures ranging from 70°C to 80°C. The reaction is complete within a few hours and yields a white crystalline solid. The product can be purified by recrystallization from a suitable solvent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-methoxy-2-nitrophenyl)methanamine hydrochloride involves the reduction of 5-methoxy-2-nitrobenzaldehyde to 5-methoxy-2-nitrobenzyl alcohol, followed by the reaction of the alcohol with formaldehyde to form 1-(5-methoxy-2-nitrophenyl)methanol. The final step involves the reaction of the methanol with hydrochloric acid to form the hydrochloride salt of the desired compound.", "Starting Materials": [ "5-methoxy-2-nitrobenzaldehyde", "Sodium borohydride", "Methanol", "Formaldehyde", "Hydrochloric acid" ], "Reaction": [ "Step 1: Reduction of 5-methoxy-2-nitrobenzaldehyde to 5-methoxy-2-nitrobenzyl alcohol using sodium borohydride as the reducing agent.", "Step 2: Reaction of the alcohol with formaldehyde in the presence of a catalyst such as p-toluenesulfonic acid to form 1-(5-methoxy-2-nitrophenyl)methanol.", "Step 3: Reaction of the methanol with hydrochloric acid to form the hydrochloride salt of 1-(5-methoxy-2-nitrophenyl)methanamine." ] }

CAS RN

67567-36-6

Molecular Formula

C8H11ClN2O3

Molecular Weight

218.6

Purity

95

Origin of Product

United States

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